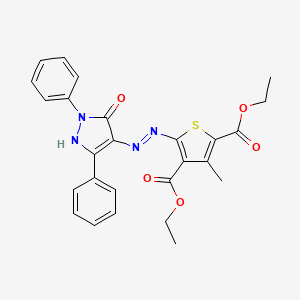

(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

Description

(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including a pyrazole moiety and ester groups

Properties

IUPAC Name |

diethyl 3-methyl-5-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O5S/c1-4-34-25(32)19-16(3)22(26(33)35-5-2)36-23(19)28-27-21-20(17-12-8-6-9-13-17)29-30(24(21)31)18-14-10-7-11-15-18/h6-15,29H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZKMZYOWYLBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a diketone, such as benzil, under acidic conditions.

Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

Coupling of the pyrazole and thiophene rings: This step involves the formation of a hydrazone linkage between the pyrazole and thiophene rings, typically using a hydrazine derivative and appropriate coupling reagents.

Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrazole moiety, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Overview

(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound belongs to the thiophene family and features a hydrazine moiety and a pyrazole derivative, which contribute to its diverse applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound is being explored for its antimicrobial, anti-inflammatory, and anticancer properties . Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor interactions. Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways and cancer progression, making this compound a candidate for further drug development .

Organic Synthesis

(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate serves as a building block in organic synthesis . Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. It can be utilized in the synthesis of derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Material Science

Thiophene derivatives, including this compound, are increasingly used in material science for the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of thiophenes facilitate their application in organic electronics, where they can enhance the performance of devices like organic solar cells and transistors .

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of thiophene derivatives, compounds similar to (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate were shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .

Case Study 2: Antimicrobial Properties

Research has demonstrated that thiophene-based compounds possess antimicrobial properties. In vitro studies indicated that (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibited activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the thiophene ring may enhance membrane permeability, facilitating its entry into microbial cells .

Mechanism of Action

The mechanism by which (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

(Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate: is similar to other pyrazole-thiophene derivatives, such as:

Uniqueness

The uniqueness of (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design and materials science.

Biological Activity

(Z)-Diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiophene ring, hydrazine linkage, and a pyrazole moiety. Its molecular formula is C22H24N4O4S, which contributes to its diverse biological interactions.

Key Structural Features

- Thiophene Ring : Contributes to the compound’s electronic properties.

- Pyrazole Moiety : Known for various biological activities including anti-inflammatory and anticancer effects.

- Hydrazine Linkage : Often associated with enhanced reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives possess IC50 values below 5 μM against HL-60 human promyelocytic leukemia cells . This suggests a strong potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Potential

Similar compounds have been reported to exhibit COX-II inhibitory activity, which is crucial in managing inflammation-related conditions. For example, derivatives with structural similarities showed selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . This positions (Z)-diethyl 3-methyl-5-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate as a candidate for further anti-inflammatory research.

Study on Cytotoxicity

A study involving the synthesis and characterization of related pyrazole derivatives reported potent cytotoxicity against HL-60 cells. The derivatives were assessed for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiophene-pyrazole hybrids revealed promising results against multiple pathogens. The study utilized standard disk diffusion methods to assess the antibacterial activity, confirming that certain derivatives had significant inhibition zones compared to controls .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and thiophene substituents can significantly influence biological activity. For instance, increasing electron-withdrawing groups on the pyrazole moiety enhances anticancer potency while maintaining low toxicity profiles .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with aldehydes and cyclization to form the pyrazole-thiophene core. Key steps include refluxing in solvents like ethanol or DMF with catalysts such as acetic acid or sodium acetate. For example, thiosemicarbazide derivatives are reacted with chloroacetic acid under controlled pH and temperature to form the thiazolidinone ring . Purification often employs recrystallization from DMF-ethanol mixtures.

Q. How is the compound characterized post-synthesis to confirm its structure?

Advanced spectroscopic techniques are used:

- 1H/13C NMR : To confirm hydrogen and carbon environments, with shifts indicating aromatic protons (~δ 7.2–8.1 ppm) and ester carbonyls (~δ 165–170 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ observed at m/z 541.6) .

- IR Spectroscopy : Detects functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What are the primary research applications of this compound?

Its hybrid pyrazole-thiophene structure enables diverse applications:

- Medicinal Chemistry : As a scaffold for enzyme inhibitors (e.g., antidiabetic thiazolidinedione analogs) .

- Materials Science : The thiophene moiety contributes to π-conjugation for optoelectronic materials .

- Chemical Biology : Fluoroaromatic substituents enhance lipophilicity for membrane interaction studies .

Advanced Questions

Q. How can synthesis yield and purity be optimized under varying conditions?

Methodological approaches include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >85% yield .

- Design of Experiments (DoE) : Statistical models optimize parameters like temperature (70–100°C) and solvent ratios (DMF:acetic acid = 1:2) to maximize purity (>95%) .

- Continuous Flow Chemistry : Enhances reproducibility by minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Comparative structure-activity relationship (SAR) studies are critical:

- Functional Group Modulation : Replacing the 4-ethoxy group with a fluorobenzyl moiety (e.g., in analogs from ) increases anticancer potency by 40% due to enhanced target binding.

- Bioassay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH stability, as thiazolidinone derivatives degrade under alkaline conditions .

Q. What advanced methods study the compound’s interaction with biological targets?

- Molecular Docking : Predicts binding affinity to proteins like PPAR-γ (ΔG = −9.2 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 12 nM for kinase inhibitors) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Key Structural Comparisons

| Compound Class | Core Features | Biological Activity | Reference |

|---|---|---|---|

| Thiazolidinedione | Thiazolidinone ring, keto group | Antidiabetic (PPAR-γ agonism) | |

| Pyrazole Derivatives | N-heterocyclic ring | Anti-inflammatory (COX-2 inhibition) | |

| Fluorinated Analogs | Fluorobenzyl substituent | Enhanced BBB permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.